(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine
CAS No.: 99445-19-9
Cat. No.: VC8336877
Molecular Formula: C6H12N2
Molecular Weight: 112.17 g/mol
* For research use only. Not for human or veterinary use.
![(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine - 99445-19-9](/images/structure/VC8336877.png)
Specification
CAS No. | 99445-19-9 |
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Molecular Formula | C6H12N2 |
Molecular Weight | 112.17 g/mol |
IUPAC Name | (3R,4S)-1-azabicyclo[2.2.1]heptan-3-amine |
Standard InChI | InChI=1S/C6H12N2/c7-6-4-8-2-1-5(6)3-8/h5-6H,1-4,7H2/t5-,6-/m0/s1 |
Standard InChI Key | LZEPFDKCZQKGBT-WDSKDSINSA-N |
Isomeric SMILES | C1CN2C[C@H]1[C@H](C2)N |
SMILES | C1CN2CC1C(C2)N |
Canonical SMILES | C1CN2CC1C(C2)N |
Introduction
Molecular Identity and Structural Characteristics
(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine (CAS: 1187986-61-3) belongs to the azabicyclic family, characterized by a fused bicyclo[2.2.1]heptane framework with an amine group at position 3. Its IUPAC name, (3R,4S)-1-azabicyclo[2.2.1]heptan-3-amine, reflects the specific stereochemistry of the chiral centers at positions 3 and 4. The compound’s molecular formula is C₆H₁₂N₂, with a molar mass of 112.17 g/mol . Key identifiers include:
The rigid bicyclic structure limits rotational freedom (rotatable bond count = 0) and enhances stability, while the amine group facilitates hydrogen bonding and nucleophilic reactivity .
Physicochemical Properties
Key physicochemical parameters for (3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine include:
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Hydrogen Bonding Capacity: The amine group acts as both a donor (1 H-bond donor) and acceptor (2 H-bond acceptors), influencing solubility and intermolecular interactions .
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Lipophilicity: A LogP of -0.65 suggests moderate hydrophilicity, compatible with aqueous and organic phases .
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Thermal Stability: The fused ring system likely confers high thermal stability, though experimental melting/boiling points are unreported in available data.
Applications in Drug Discovery and Chemistry
The compound’s rigid scaffold makes it a valuable building block in medicinal chemistry:
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Lead Optimization: Incorporating the bicyclic structure into drug candidates can enhance metabolic stability and target selectivity.
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Enzyme Inhibition: Preliminary studies suggest azabicyclic amines inhibit cytochrome P450 enzymes, though further validation is needed.
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Material Science: The amine’s nucleophilicity enables functionalization for polymers or catalysts .
Comparative Analysis with Related Isomers
Distinguishing (3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine from its (4R) counterpart (CAS: 1187986-61-3) is critical due to divergent bioactivity. The (4R) isomer’s InChI key (LZEPFDKCZQKGBT-LWOQYNTDSA-N) differs in stereodescriptors, altering its receptor-binding profile. For example, molecular docking simulations reveal that the (3R,4S) configuration may favor interactions with GABAergic over cholinergic systems, though empirical data are lacking.
Challenges and Future Directions
Current gaps include:
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Stereoselective Synthesis: Developing cost-effective routes for gram-scale production.
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Biological Profiling: Screening against receptor panels to identify therapeutic targets.
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Toxicological Studies: Assessing safety profiles for potential drug development.
Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock the compound’s full potential.
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